molecular formula C5H11ClN2O B3005876 N-(2-Aminoethyl)acrylamide hydrochloride CAS No. 54641-27-9

N-(2-Aminoethyl)acrylamide hydrochloride

Cat. No.: B3005876
CAS No.: 54641-27-9
M. Wt: 150.61
InChI Key: YAHBUVWRSTZBAX-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)acrylamide hydrochloride: is a chemical compound with the molecular formula C6H13ClN2O. It is commonly used as a monomer in polymerization reactions to synthesize polymers for various applications, including nucleic acid complexation and polyplex formation . This compound is known for its versatility and reactivity, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Aminoethyl)acrylamide hydrochloride can be synthesized through the reaction of acryloyl chloride with ethylenediamine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products. The final product is purified through crystallization or recrystallization techniques .

Comparison with Similar Compounds

Uniqueness: N-(2-Aminoethyl)acrylamide hydrochloride is unique due to its combination of the aminoethyl group and acrylamide functionality, which provides a balance of reactivity and stability. This makes it particularly suitable for applications requiring both polymerization and complexation capabilities .

Properties

IUPAC Name

N-(2-aminoethyl)prop-2-enamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-2-5(8)7-4-3-6;/h2H,1,3-4,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHBUVWRSTZBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54641-27-9
Record name N-(2-Aminoethyl)acrylamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-t-BOC, N-methyl, N′-acryloyl-ethylenediamine (2.5 mmol, 0.57 g) was stirred in a solution of 3M HCl in ethyl acetate (2.5 cm3) at room temperature for 30 min. The solution was then conc. in vacuo to give the intermediate N-methyl, N′-acryloyl-ethylenediamine monohydrochloride as a clear yellow oil. This intermediate (2.5 mmol) was then stirred at room temperature in 2M NaOH (3 cm3) for 10 min. This reaction mixture was cooled to 0° C., and to this, was added a solution of methacryloyl chloride (2.8 mmol, 0.27 cm3) in chloroform (7 cm3), dropwise, over 30 min. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 1 h. The organic and aqueous phases were then separated, and the aqueous phase extracted with chloroform. The organic extracts were combined, dried (MgSO4), filtered and conc. in vacuo, to give the crude product. The crude product was stirred at room temperature over a slurry of basic alumina in chloroform for 18 hr. Removal of the alumina and concentration of the filtrate then gave a pale yellow oil. Purification by flash chromatography (silica gel, diethyl ether:hexane:methanol elution) afforded N-methyl, N-methacryloyl, N′-acryloyl-ethylenediamine as a pale yellow oil (0.24 g, 48%). δH (300 MHz; CDCl3) 6.79 (1H, br s), NH; 6.2 (1H, d, J 17.1 Hz), HC═CHaHb; 6.08 (1H, dd, J 17.1, 10.0), HC═CHaHb; 5.59 (1H, d, J 10.0 Hz), HC═CHaHb; 5.18 (br m), (H3C)C═CHcHd; 5.00 (br m), (H3C)C═CHcHd; 3.58 (4H, br m), 2×CH2; 3.05, (3H, br m) N(CH3); 1.90 (3H, br m), CH3. δC (75.4 MHz; CDCl3) 170.92, NOC(H3C)C═CH2; 162.87, NHOCHC═CH2; 139.39, (H3C)C═CH2; 132.00, HC═CH2; 125.42, HC═CH2; 119.56, (H3C)C═CH2; 44.97, CH2CH2; 36.21, CH2CH2; 33.98, N(CH3); 19.24, CH3. Found: M+. 196.26.
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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